molecular formula C9H13F3N4O B15149405 N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide

Cat. No.: B15149405
M. Wt: 250.22 g/mol
InChI Key: CKMVSSGYZPFFKC-UHFFFAOYSA-N
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Description

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide is a chemical compound with the molecular formula C10H14F3N5O and a molecular weight of 277.25 g/mol . It is supplied for research purposes and is strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications. Compounds featuring the 5-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold, which is central to this molecule, are of significant interest in medicinal chemistry . This scaffold is found in molecules being investigated for various biological activities. For instance, related structures have been explored as potent VEGFR-2 inhibitors for the treatment of neovascular age-related macular degeneration, demonstrating the therapeutic potential of this chemical class . Similarly, other derivatives containing the trifluoromethyl group have been developed as potent, orally active NLRP3 inflammasome inhibitors for treating α-synucleinopathy, highlighting the importance of such compounds in neuroscience and inflammation research . The presence of the N'-hydroxyimidamide functional group in its structure may offer potential for metal-chelating properties or serve as a versatile synthetic intermediate for further chemical exploration. Researchers can utilize this high-quality compound for hit identification, lead optimization, and investigating new mechanisms of action in drug discovery programs.

Properties

Molecular Formula

C9H13F3N4O

Molecular Weight

250.22 g/mol

IUPAC Name

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide

InChI

InChI=1S/C9H13F3N4O/c1-5-3-7(9(10,11)12)14-16(5)6(2)4-8(13)15-17/h3,6,17H,4H2,1-2H3,(H2,13,15)

InChI Key

CKMVSSGYZPFFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)CC(=NO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like copper or palladium and solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function .

Comparison with Similar Compounds

Key Properties :

  • CAS Numbers : 265314-19-0 (95% purity) and 1006353-01-0 (97% purity) . The discrepancy may arise from isomerism or sourcing differences.
  • Purity : Typically 95–97%, as reported in commercial catalogs .
  • Applications : Pyrazole derivatives are widely used in pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals due to their metabolic stability and target specificity .

Synthesis and Structural Analysis :
The compound’s structure has been validated using crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation), which are standard in small-molecule crystallography .

Comparison with Similar Compounds

Pyrazole derivatives with trifluoromethyl groups are prominent in medicinal and agrochemical research. Below is a detailed comparison:

Structural Analogs in Agrochemicals (Patent EP2023)

The European patent application (2023) lists inhibitors of oxysterol-binding protein featuring pyrazole-acetyl-piperidyl scaffolds. Key analogs include:

Compound ID Substituents on Pyrazole Ring Additional Functional Groups Molecular Weight* Application
Target Compound 5-methyl, 3-(trifluoromethyl) N'-hydroxybutanimidamide 182.23 Under investigation (discontinued)
G.5.4 3-(difluoromethyl), 5-methyl Piperidyl-pyridine carboxamide ~550–600† Fungicidal activity
G.5.8 5-methyl, 3-(trifluoromethyl) Piperidyl-pyridine carboxamide ~550–600† Broad-spectrum agrochemical
G.5.6 3-(difluoromethyl), 5-(trifluoromethyl) Piperidyl-pyridine carboxamide ~600–650† Enhanced binding affinity

Notes:

  • †The larger molecular weight of patented analogs correlates with extended piperidyl-pyridine moieties, which improve target binding but reduce solubility compared to the target compound .

Fluorinated Pyrazole Derivatives

  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone (CAS Ref: 10-F428792): Features a trifluoromethyl ketone group, enhancing electrophilicity for nucleophilic reactions. Discontinued, highlighting supply-chain challenges for fluorinated pyrazoles .
  • 4-Amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: Combines pyrazole and triazole rings, offering dual hydrogen-bonding sites. Lower molecular weight (182.23 vs. ~250–300 g/mol) but reduced metabolic stability due to the absence of -CF₃ .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~1.5–2.0), favoring membrane permeability but requiring formulation optimization for aqueous solubility .

Commercial Availability

  • The target compound is listed as discontinued by CymitQuimica but available via custom synthesis (97% purity, CD11368854) .
  • Analogs like G.5.8 are actively patented, suggesting ongoing agrochemical development .

Q & A

Q. What are the recommended methods for structural characterization of N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide?

  • Methodological Answer : Structural elucidation should combine X-ray crystallography and spectroscopic techniques. For crystallographic analysis, use SHELX (SHELXL for refinement and SHELXS for structure solution) to resolve bond lengths, angles, and torsional parameters . Pair this with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry . Spectroscopic validation via 1H^1H-NMR and 13C^{13}C-NMR (as in ) can confirm functional groups, while LC/MS (e.g., m/z 250.23 for C9_9H13_{13}F3_3N4_4O) verifies molecular weight .

Q. How can researchers optimize synthesis routes for this compound?

  • Methodological Answer : Synthesis should prioritize regioselective pyrazole ring formation. A validated approach involves coupling hydroxylamine derivatives with trifluoromethyl-substituted pyrazole precursors under controlled conditions (e.g., sodium azide catalysis for triazole analogs, as in ). Use anhydrous solvents (e.g., DMF) and catalysts like Pd/C to minimize side reactions. Monitor purity (≥95%) via HPLC, referencing protocols in and .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. LC/MS (e.g., ESI+ mode) can detect degradation products, as demonstrated for related imidazoles in . For stability studies, use accelerated thermal gravimetric analysis (TGA) and monitor hygroscopicity in DMSO/water mixtures (see for solubility guidelines) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported molecular weights or CAS numbers?

  • Methodological Answer : Cross-validate data using orthogonal techniques. For example, reports CAS 265314-19-0 (Mol. Wt. 182.23), while lists EN300-230830 (Mol. Wt. 236.20). Perform high-resolution mass spectrometry (HRMS) to confirm empirical formulas and isotopic patterns. Cross-check crystallographic data (e.g., unit cell parameters via SHELX) against published analogs in .

Q. What strategies are effective for studying the compound’s polymorphism or crystallographic packing?

  • Methodological Answer : Screen polymorphs using solvent-mediated crystallization (e.g., vapor diffusion in acetonitrile/water). Compare powder X-ray diffraction (PXRD) patterns with single-crystal data from SHELXL-refined structures. For packing analysis, use Mercury software to visualize π-π stacking or hydrogen-bonding networks, as applied to bis-pyrazole complexes in .

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with targets like RNA polymerase or CYP enzymes (see ). For in silico insights, perform molecular docking (AutoDock Vina) using crystallographic coordinates (PDB: 4Y0 in ) to model ligand-protein interactions .

Q. What experimental approaches are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with cyclopropyl or difluoromethyl groups, as in ). Test bioactivity in in vitro assays (e.g., antifungal screens for pyrazole derivatives in ). Use multivariate statistical analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters with activity .

Key Recommendations for Researchers

  • Contradiction Management : Always cross-reference CAS numbers and molecular weights with HRMS and crystallography.
  • Advanced Tools : Leverage SHELX and ORTEP-3 for structural precision, avoiding less reliable software .
  • Biological Studies : Prioritize targets highlighted in patent literature (e.g., oxysterol-binding protein inhibitors in ) .

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